4-Amino-2-hydroxy-3,5-diiodobenzoic acid
CAS No.: 74764-64-0
Cat. No.: VC8360755
Molecular Formula: C7H5I2NO3
Molecular Weight: 404.93 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 74764-64-0 |
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Molecular Formula | C7H5I2NO3 |
Molecular Weight | 404.93 g/mol |
IUPAC Name | 4-amino-2-hydroxy-3,5-diiodobenzoic acid |
Standard InChI | InChI=1S/C7H5I2NO3/c8-3-1-2(7(12)13)6(11)4(9)5(3)10/h1,11H,10H2,(H,12,13) |
Standard InChI Key | FSJFOJCPPGAWML-UHFFFAOYSA-N |
SMILES | C1=C(C(=C(C(=C1I)N)I)O)C(=O)O |
Canonical SMILES | C1=C(C(=C(C(=C1I)N)I)O)C(=O)O |
Introduction
Chemical Structure and Nomenclature
The systematic name 4-amino-2-hydroxy-3,5-diiodobenzoic acid reflects its substitution pattern on the benzene ring:
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Position 2: Hydroxyl (-OH) group.
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Position 4: Amino (-NH₂) group.
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Positions 3 and 5: Iodine atoms.
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Position 1: Carboxylic acid (-COOH) group.
Molecular Formula: C₇H₅I₂NO₃
Molecular Weight: 436.93 g/mol (calculated based on atomic weights).
The compound’s structure is closely related to 4-aminosalicylic acid (4-ASA), a known anti-tuberculosis agent . The addition of iodine atoms at positions 3 and 5 introduces steric and electronic effects that alter its physicochemical properties compared to non-iodinated analogs.
Synthesis and Manufacturing
Reaction Pathways
While no direct synthesis route for 4-amino-2-hydroxy-3,5-diiodobenzoic acid is documented in the provided sources, its preparation can be inferred through modifications of established methods for analogous compounds:
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Kolbe-Schmitt Reaction: The patent US2644011A describes the synthesis of 4-aminosalicylic acid via carboxylation of m-aminophenol using potassium carbonate and carbon dioxide under anhydrous conditions . This method achieves yields exceeding 90% and could serve as a foundational step.
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Iodination: Subsequent iodination at positions 3 and 5 may employ electrophilic aromatic substitution. For example, iodine monochloride (ICl) or iodine with an oxidizing agent (e.g., HNO₃) in acetic acid could introduce iodine atoms. The hydroxyl and amino groups act as ortho/para directors, favoring substitution at positions 3 and 5.
Hypothetical Synthesis Steps:
Challenges in Synthesis
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Regioselectivity: Ensuring iodination occurs exclusively at positions 3 and 5 requires precise control of reaction conditions.
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Purification: The high molecular weight and low solubility of iodinated compounds complicate isolation.
Physical and Chemical Properties
Thermodynamic Data
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks for -OH (3200–3600 cm⁻¹), -NH₂ (3300–3500 cm⁻¹), and -COOH (1700 cm⁻¹).
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NMR: Complex splitting patterns due to iodine’s quadrupolar moment, with signals for aromatic protons absent (fully substituted).
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